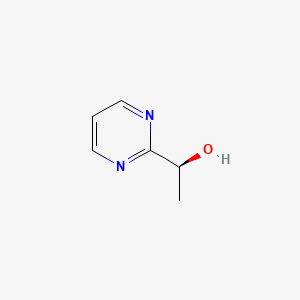

(1S)-1-pyrimidin-2-ylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-pyrimidin-2-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-7-3-2-4-8-6/h2-5,9H,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMHZXYXPHNWMA-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=CC=N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of 1s 1 Pyrimidin 2 Ylethanol

Advanced Synthetic Methodologies for Enantiopure Compounds

The synthesis of single-enantiomer compounds is a critical challenge in modern chemistry, driven by the often-different physiological effects of enantiomers. Several strategies have been developed to obtain enantiopure compounds like (1S)-1-pyrimidin-2-ylethanol, moving beyond classical resolution to more efficient asymmetric catalytic methods.

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a traditional yet viable method for separating a racemic mixture into its constituent enantiomers. epo.orgmdpi.com This approach typically involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization due to their different physical properties. epo.org While effective, this method is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer from the racemate. jocpr.com

Common resolving agents include chiral acids like tartaric acid or camphorsulfonic acid, which form diastereomeric salts with racemic alcohols. researchgate.net For instance, the resolution of a racemic diethanolamine (B148213) has been successfully achieved using (-)-camphor-10-sulfonic acid, where the diastereomeric complex of the (R,R)-enantiomer precipitated, allowing for its separation. researchgate.net Another common technique is chiral High-Performance Liquid Chromatography (HPLC), which utilizes a chiral stationary phase to separate enantiomers. For a related compound, 1-(2-aminopyridin-4-yl)ethanol, chiral HPLC with a Chiralpak IA column has been used to resolve the racemic mixture. Current time information in Bangalore, IN. Although specific examples detailing the chiral resolution of racemic 1-pyrimidin-2-ylethanol are not extensively documented in the reviewed literature, these established methods represent a viable, albeit less atom-economical, pathway to obtaining the (S)-enantiomer.

Asymmetric Catalysis and Biocatalytic Approaches

To overcome the inherent limitations of chiral resolution, asymmetric catalysis has emerged as a powerful tool for the direct synthesis of enantiomerically enriched compounds from prochiral precursors. These methods, which include biocatalysis, organocatalysis, and metal-catalyzed reactions, offer the potential for high enantioselectivity and yield.

Biocatalysis has gained prominence as a green and highly selective method for the synthesis of chiral alcohols. google.com The asymmetric reduction of prochiral ketones to their corresponding secondary alcohols is a well-established transformation catalyzed by oxidoreductases present in various microorganisms or as isolated enzymes. nih.govdrew.edu The precursor for this compound, 2-acetylpyrimidine (B1279551), is a suitable substrate for such bioreductions.

Whole-cell biocatalysis, utilizing microorganisms such as Saccharomyces cerevisiae (baker's yeast), Candida species, and others, is particularly attractive due to the mild reaction conditions and the in-situ regeneration of necessary cofactors like NAD(P)H. researchgate.net For example, the microbial reduction of various acetylpyridine derivatives has been shown to produce chiral 1-(pyridyl)ethanol derivatives with high enantiomeric excess. nih.gov Studies on the bioreduction of bulky pyrimidine (B1678525) derivatives have demonstrated that Saccharomyces cerevisiae can catalyze the one-step reduction to secondary alcohols with high enantiomeric excess (up to 99% ee). While the conversion rates can be moderate, optimization of reaction parameters such as substrate concentration and pH is crucial for improving efficiency.

The yeast Candida parapsilosis has also been identified as a biocatalyst capable of performing oxidation-reduction reactions. google.comresearchgate.netsdbindex.comnih.govnih.gov While specific data for the reduction of 2-acetylpyrimidine by Candida parapsilosis to yield this compound is not detailed in the available literature, the known capabilities of this yeast in reducing carbonyl compounds suggest its potential in this stereoselective synthesis.

Furthermore, lipases are another class of enzymes that can be employed for the kinetic resolution of racemic 1-pyrimidin-2-ylethanol. In a kinetic resolution, the enzyme selectively acylates one enantiomer of the alcohol at a faster rate, allowing for the separation of the unreacted enantiomer from the acylated product. jocpr.comnih.govresearchgate.net For instance, the kinetic resolution of racemic 1-phenylethanol (B42297) using Novozyme 435 (a lipase (B570770) from Candida antarctica) and vinyl acetate (B1210297) as the acyl donor is a well-established process. nih.gov

Table 1: Examples of Biocatalytic Reduction of Heteroaromatic Ketones

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| 5-Acetylfuro[2,3-c]pyridine | Candida maris IFO10003 | (R)-5-(1-Hydroxyethyl)furo[2,3-c]pyridine | 99 | 97 | nih.gov |

| 2-Hydroxy-1-phenylethanone | Saccharomyces cerevisiae JUC15 | (R)-Phenyl-1,2-ethanediol | >95 | >99.9 | researchgate.net |

| 1-(Benzothiazol-2-yl)ethanol (racemic) | Candida antarctica lipase B (acylation) | (S)-1-(Benzothiazol-2-yl)ethanol | ~50 | >99 | researchgate.net |

This table presents data for related heteroaromatic ketones to illustrate the potential of biocatalytic methods.

Organocatalysis , the use of small organic molecules to catalyze chemical reactions, has emerged as a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. mdpi.com For the synthesis of chiral alcohols, organocatalytic enantioselective additions of nucleophiles to aldehydes are a common strategy. acs.orgnih.govnih.gov While direct application to pyrimidine-2-carbaldehyde for the synthesis of this compound via alkylation is not extensively reported, the general principles of enamine and iminium ion catalysis suggest its feasibility. mpg.de For instance, proline and its derivatives have been successfully used as catalysts for the α-alkylation of aldehydes. mpg.de

Metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are highly efficient methods for the synthesis of chiral alcohols from the corresponding ketones. youtube.com Ruthenium complexes with chiral ligands are particularly effective for the asymmetric hydrogenation of a wide range of ketones, including heteroaromatic ones. nih.govnih.gov The general mechanism involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of hydrogen. youtube.com For example, Ru-catalyzed asymmetric hydrogenation of 2-pyridyl-substituted alkenes has been reported with high efficiency and enantioselectivity. nih.gov The synthesis of a piano-stool ruthenium hydride complex containing a pyrimidin-2-yl imine ligand highlights the interaction of such catalysts with pyrimidine-containing substrates. researchgate.net

Asymmetric transfer hydrogenation, often using a formic acid/triethylamine mixture or isopropanol (B130326) as the hydrogen source, provides a practical alternative to high-pressure hydrogenation. Noyori-type ruthenium catalysts are well-known for their high efficiency in these reactions.

Table 2: Examples of Metal-Catalyzed Asymmetric Hydrogenation of Ketones

| Substrate | Catalyst System | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetophenone | Ru-NNP Ligand/Ba(OH)₂ | (S) or (R) | >99 | 98.8 | nih.gov |

| Various Aromatic Ketones | Ru-NNP Ligand/Ba(OH)₂ | (S) or (R) | >99 | up to 99.9 | nih.gov |

| 2-Pyridyl-substituted Alkenes | Ru-DTBM-segphos | N/A (alkene reduction) | High | High | nih.gov |

This table illustrates the high efficiency of Ru-based catalysts for asymmetric ketone reduction.

Enzymatic and Whole-Cell Bioreductions for Chiral Alcohol Production

Utilization of Chiral Auxiliaries in Stereocontrolled Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. orgsyn.orgnumberanalytics.com After the desired stereocenter has been created, the auxiliary is removed, ideally to be recycled. numberanalytics.com This strategy relies on the formation of a diastereomeric intermediate, which then reacts with high diastereoselectivity.

Common chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam. numberanalytics.comharvard.edu For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide. Deprotonation at the α-position followed by alkylation proceeds with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent cleavage of the amide bond yields the enantiomerically enriched product. harvard.edu

In the context of synthesizing this compound, a potential strategy would involve the attachment of a chiral auxiliary to a pyrimidine-containing precursor. For instance, a pyrimidine-2-carboxylic acid could be coupled with a chiral alcohol or amine auxiliary. Subsequent reduction of a carbonyl group or alkylation would be directed by the auxiliary. While specific examples employing this strategy for the synthesis of this compound are not prominent in the searched literature, the general applicability of chiral auxiliaries makes this a plausible synthetic route. znaturforsch.com

Mechanistic Investigations of Stereoselective Formation

Understanding the mechanism by which stereoselectivity is achieved is crucial for the rational design and optimization of asymmetric reactions. For the biocatalytic reduction of ketones, the stereochemical outcome is dictated by the three-dimensional structure of the enzyme's active site. The enzyme orients the prochiral ketone and the NAD(P)H cofactor in a specific manner, leading to the delivery of the hydride to one of the two enantiotopic faces of the carbonyl group. This is often explained by Prelog's rule, which predicts the stereochemistry of the resulting alcohol based on the relative steric bulk of the substituents on the ketone. Mechanistic insights into the degradation of amyloid fibrils by cathepsin L reveal how enzymes can recognize and act on specific structural motifs, a principle that also applies to the stereoselective synthesis. nih.gov

In metal-catalyzed asymmetric hydrogenation, the mechanism involves a catalytic cycle where the substrate and hydrogen coordinate to the chiral metal center. youtube.com The enantioselectivity arises from the difference in the activation energies of the diastereomeric transition states leading to the (S) and (R) products. The specific geometry and electronic properties of the chiral ligand play a critical role in determining which transition state is favored. For Ru-catalyzed hydrogenations, kinetic, spectroscopic, and computational studies have been employed to elucidate the rate-determining and enantio-determining steps. nih.gov

For organocatalytic reactions, mechanistic studies often involve the identification of key intermediates, such as enamines or iminium ions. acs.org The stereochemical outcome is controlled by the steric and electronic interactions between the substrate, the catalyst, and the reagent in the transition state. Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly used to model these transition states and predict the stereoselectivity of the reaction.

Optimization of Reaction Conditions for Preparative Yields

The successful synthesis of this compound on a preparative scale hinges on the meticulous optimization of reaction conditions to maximize both chemical yield and stereoselectivity. numberanalytics.com Strategies for achieving this involve the careful selection and adjustment of catalysts, solvents, temperature, pH, and reactant concentrations. numberanalytics.comrsc.org These optimization processes are critical for both chemical and biocatalytic synthetic routes.

Research into analogous chemical transformations highlights key variables. For the synthesis of the closely related compound 1-(pyridin-2-yl)ethanol, the catalytic hydrogenation of the parent ketone has been shown to achieve 100% conversion using rhodium nanoparticles in tetrahydrofuran (B95107) (THF) at 30°C under 20 bar of H₂. This indicates that for the synthesis of this compound via asymmetric hydrogenation of 2-acetylpyrimidine, parameters such as the choice of metal catalyst, ligand, hydrogen pressure, and solvent are crucial optimization points. In other synthetic approaches for related structures, different methodologies have proven superior; for instance, in the synthesis of enantiopure 1-phenylethanol derivatives, activation with the Vilsmeier reagent followed by nucleophilic displacement provided significantly better yield and enantiopurity compared to reactions under Mitsunobu conditions. nih.gov

Biocatalytic methods offer a powerful alternative for producing enantiopure alcohols and often require their own specific set of optimization parameters. researchgate.netresearchgate.net In whole-cell biocatalysis, factors such as pH, temperature, incubation time, and agitation speed can profoundly influence substrate conversion and the optical purity of the product. researchgate.net Systematic optimization of these parameters is standard practice to achieve high yields and enantiomeric excess (e.e.). For example, the biocatalytic synthesis of (R)-1,2-diphenylethanol was optimized to achieve a 98% yield and >99% e.e. researchgate.net

The following table illustrates a typical optimization process for the biocatalytic reduction of a ketone analogous to the precursor for this compound.

Table 1: Example of Reaction Condition Optimization in Biocatalytic Synthesis Data based on findings for analogous chiral alcohol syntheses. researchgate.netresearchgate.net

| Parameter | Condition A | Condition B | Optimized Condition | Effect on Outcome |

| pH | 5.0 | 7.0 | 6.0 | Affects enzyme activity and stability, optimal pH maximizes conversion. researchgate.net |

| Temperature (°C) | 25 | 37 | 31 | Influences reaction rate and enzyme stability. researchgate.net |

| Agitation (rpm) | 100 | 200 | 134 | Ensures proper mixing and mass transfer without denaturing the biocatalyst. researchgate.net |

| Incubation Time (h) | 24 | 72 | 48 | Time required to reach maximum conversion before potential product degradation. researchgate.net |

| Final Conversion (%) | Sub-optimal | Sub-optimal | >99% | High conversion achieved under optimized conditions. researchgate.net |

| Final e.e. (%) | >99% | >99% | >99% | High enantioselectivity maintained across tested conditions. researchgate.net |

Furthermore, in enzymatic syntheses involving pyrimidine derivatives, reactant concentration is a key optimization parameter. In the biocatalytic synthesis of 2-seleno pyrimidine nucleosides, it was found that the reaction equilibrium unfavorably impacted the yield. chemrxiv.org To overcome this, optimization studies focused on reactant ratios.

The following table demonstrates how adjusting the concentration of a reactant can drive the reaction toward the desired product.

Table 2: Effect of Reactant Ratio on Conversion for a Pyrimidine Derivative Data based on the biocatalytic synthesis of 2-Se-pyrimidine nucleosides. chemrxiv.org

| Nucleobase | Sugar Donor | Molar Ratio (Donor:Base) | Conversion to Product (%) |

| 2-Se-Uracil | Uridine | 1:1 | ~15% |

| 2-Se-Uracil | Uridine | 5:1 | ~35% |

| 2-Se-Uracil | Uridine | 10:1 | 48% |

| 2-Se-Thymine | Thymidine | 10:1 | 40% |

This approach of using a significant excess of the sugar donor was essential to shift the reaction equilibrium, leading to preparative isolated yields of up to 40%. chemrxiv.org A similar strategy could be vital in optimizing the yield of this compound, depending on the specific synthetic pathway employed.

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental tools for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information on the atomic arrangement, molecular weight, and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of (1S)-1-pyrimidin-2-ylethanol would exhibit distinct signals corresponding to each unique proton environment. The pyrimidine (B1678525) ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The methine proton (CH-OH) adjacent to the stereocenter is expected to appear as a quartet, coupled to the neighboring methyl protons. The three protons of the methyl group (CH₃) would resonate as a doublet due to coupling with the methine proton. The hydroxyl (-OH) proton usually appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals would be observed for the two carbons of the ethanol (B145695) side chain and the four unique carbons of the pyrimidine ring. The carbon atom bonded to the hydroxyl group (C-OH) would appear in the range of δ 60-70 ppm, while the methyl carbon would be found further upfield. The pyrimidine carbons have characteristic shifts in the δ 120-170 ppm range. docbrown.infohmdb.ca

2D-NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for definitive assignment of all proton and carbon signals. A COSY spectrum would confirm the coupling between the methine proton and the methyl protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H NMR | ¹³C NMR |

| Position | Predicted δ (ppm), Multiplicity, J (Hz) | Predicted δ (ppm) |

| Pyrimidine H-5 | ~7.30, t, J=4.8 | ~121.0 |

| Pyrimidine H-4, H-6 | ~8.80, d, J=4.8 | ~157.5 |

| Pyrimidine C-2 | - | ~165.0 |

| CH-OH | ~5.00, q, J=6.5 | ~65.0 |

| CH₃ | ~1.55, d, J=6.5 | ~25.0 |

| OH | Variable, br s | - |

| Note: These are predicted values based on analogous structures like (S)-1-(furan-2-yl)ethanol and other pyrimidine derivatives. docbrown.inforesearchgate.netmdpi.com Actual values may vary based on solvent and experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. mdpi.com For this compound (molecular formula C₆H₈N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to be 125.0715. Experimental HRMS analysis under electrospray ionization (ESI) conditions would be expected to yield an m/z value that matches this theoretical mass to within a very small error margin (typically <5 ppm), thereby confirming the elemental composition. rsc.orgscielo.br This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 125.0715 |

| Expected Experimental Mass | 125.0715 ± 0.0006 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ekb.eg The IR spectrum of this compound would show characteristic absorption bands that confirm its structure. A prominent broad band in the region of 3400-3200 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. Aliphatic C-H stretching vibrations from the ethanol side chain would appear just below 3000 cm⁻¹. Stretching vibrations associated with the C=N and C=C bonds of the pyrimidine ring are expected in the 1600-1450 cm⁻¹ region. Finally, a significant band for the C-O stretching of the secondary alcohol would be observed in the 1150-1050 cm⁻¹ range. rsc.orgrjpbcs.com

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400–3200 (broad) | O–H stretch | Alcohol |

| 2980–2850 | C–H stretch | Alkane (ethyl group) |

| 1595–1560 | C=N stretch | Pyrimidine ring |

| 1570–1450 | C=C stretch | Pyrimidine ring |

| 1150–1050 | C–O stretch | Secondary alcohol |

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Absolute Configuration Determination and Solid-State Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. mdpi.com To perform this analysis, a suitable single crystal of this compound must first be grown.

If a crystal of sufficient quality is obtained, diffraction data can be collected. The resulting electron density map reveals the precise spatial positions of all atoms in the crystal lattice. For a chiral molecule, the analysis can unambiguously determine the absolute configuration (R or S) at the stereocenter by measuring anomalous dispersion effects, which are quantified by the Flack parameter. A Flack parameter value close to zero for the (S)-configuration model would provide definitive proof of its stereochemistry. rsc.org

Furthermore, the crystal structure reveals detailed information about the solid-state architecture, including the unit cell dimensions, space group, and intermolecular interactions such as hydrogen bonding. It is expected that the hydroxyl group and the nitrogen atoms of the pyrimidine ring would participate in a network of hydrogen bonds, influencing the crystal packing and physical properties of the solid. mdpi.comiucr.org

Chiroptical Spectroscopy for Enantiomeric Excess (ee) Determination (e.g., Circular Dichroism)

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are essential for determining the enantiomeric purity or enantiomeric excess (ee) of chiral samples. CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. mdpi.com

An enantiomerically pure sample of this compound will produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) at specific wavelengths corresponding to its electronic transitions. Its mirror image, (1R)-1-pyrimidin-2-ylethanol, would produce a CD spectrum of equal magnitude but opposite sign.

In practice, the magnitude of the CD signal at a given wavelength is directly proportional to the concentration difference between the two enantiomers in a mixture. iucr.org Therefore, by measuring the CD spectrum of a sample with an unknown enantiomeric ratio and comparing it to the spectrum of a pure enantiomer, the enantiomeric excess can be accurately calculated. This often involves creating a calibration curve with samples of known ee values to ensure precise quantification. rsc.orgnih.gov This method is a powerful tool for quality control in asymmetric synthesis.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (1S)-1-pyrimidin-2-ylethanol, geometry optimization is performed to find the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. wjarr.com Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for such calculations on pyrimidine (B1678525) derivatives. wjarr.com

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G level)*

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(ring)-C(ethanol) | ~1.51 Å |

| Bond Length | C(ethanol)-O | ~1.43 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Angle | C(ring)-C(ethanol)-O | ~109.5° |

| Dihedral Angle | N-C-C-O | Varies with conformation |

Note: The values in this table are illustrative and based on typical results for similar heterocyclic alcohols, as specific published data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. chimicatechnoacta.ru

For pyrimidine derivatives, the HOMO is often localized over the pyrimidine ring and any electron-donating substituents, while the LUMO is typically distributed across the electron-deficient pyrimidine ring itself. jmaterenvironsci.comresearchgate.net In this compound, the HOMO is expected to have significant contributions from the nitrogen atoms and the hydroxyl group, while the LUMO would be centered on the pyrimidine ring. The calculated HOMO-LUMO gap provides insight into the molecule's kinetic stability and the energy required for electronic excitation. benthamdirect.com

Table 2: Predicted Frontier Molecular Orbital Energies for Pyrimidine Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrimidine | -7.12 | -0.68 | 6.44 |

| 2-methylpyrimidine | -6.98 | -0.55 | 6.43 |

| This compound (Estimated) | -6.85 | -0.60 | 6.25 |

| Ibuprofen (for comparison) | -6.52 | -0.71 | 5.81 |

Note: This table includes estimated values for the target compound based on trends observed in related pyrimidine derivatives. wjarr.com

To further refine reactivity predictions, Fukui functions (f(r)) are calculated. These functions identify the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. The condensed Fukui function provides these values for each atom. chimicatechnoacta.ru

f+(r) : Indicates the propensity of a site for nucleophilic attack (where an electron is accepted).

f-(r) : Indicates the propensity of a site for electrophilic attack (where an electron is donated).

f0(r) : Indicates susceptibility to radical attack.

For this compound, the nitrogen atoms of the pyrimidine ring are expected to be the primary sites for electrophilic attack (highest f- values), while the carbon atoms of the ring, particularly those adjacent to the nitrogens, are likely targets for nucleophilic attack (highest f+ values). wjarr.comkomorowski.edu.pl The Parr functions, derived from spin density calculations, offer a complementary tool for pinpointing electrophilic and nucleophilic centers in a molecule.

Table 3: Illustrative Condensed Fukui Function Values for Key Atoms in a Pyrimidine Ring

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N1 | 0.05 | 0.15 |

| C2 | 0.18 | 0.03 |

| N3 | 0.06 | 0.16 |

| C4 | 0.15 | 0.05 |

| C5 | 0.08 | 0.10 |

| C6 | 0.14 | 0.06 |

Note: These values are representative for a generic pyrimidine ring and serve to illustrate the expected trends. wjarr.comchimicatechnoacta.ru

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. aip.orgunifi.it

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The rotation around the C(ring)-C(ethanol) and C(ethanol)-O bonds allows the molecule to adopt various conformations. MD simulations can identify the most populated (lowest energy) conformers and the energy barriers between them. cas.cz When simulated in a solvent, such as water, these simulations also detail the structure of the solvation shell and the specific hydrogen bonding interactions between the solute and solvent molecules, which can influence conformational preference. unifi.it

In Silico Modeling of Stereochemical Preferences

The "(1S)" designation in the compound's name indicates a specific three-dimensional arrangement at the chiral center (the carbon atom bearing the hydroxyl group). In silico methods are increasingly used to predict and understand the origins of stereoselectivity in chemical reactions. rsc.orgresearchgate.net

For a molecule like this compound, which might be synthesized via the asymmetric reduction of a corresponding ketone, computational modeling can be used to predict which enantiomer will be favored. rsc.org This involves calculating the transition state energies for the pathways leading to the (S) and (R) products. The enantiomeric excess can be predicted from the difference in these activation energies (ΔΔG‡). acs.org Methods like Quantum-Guided Molecular Mechanics (Q2MM) automate the process of creating force fields for these transition states, allowing for rapid screening of catalysts and conditions to optimize the formation of the desired (1S)-enantiomer. acs.org

Chemical Reactivity and Derivatization Strategies

Transformations of the Hydroxyl Moiety

The secondary alcohol functionality is a prime site for chemical modification, allowing for changes in polarity, steric bulk, and hydrogen bonding capacity. These transformations are crucial for developing new chemical entities, including prodrugs with enhanced pharmacokinetic profiles. nih.gov

The hydroxyl group of (1S)-1-pyrimidin-2-ylethanol can be selectively oxidized or reduced to yield valuable synthetic intermediates.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-acetylpyrimidine (B1279551) , using a variety of standard oxidizing agents. Reagents such as chromium trioxide or potassium permanganate (B83412) are effective for this transformation. Milder, more selective methods like Swern or Dess-Martin periodinane oxidation can also be employed, particularly when sensitive functional groups are present elsewhere in the molecule. Further oxidation under more vigorous conditions can lead to cleavage of the carbon-carbon bond or oxidation of the pyrimidine (B1678525) ring itself, though selective oxidation to pyrimidine-2-carboxylic acid is also a potential pathway, analogous to similar pyridine (B92270) compounds.

Reduction: Conversely, the hydroxyl group can be removed through reduction. This can be achieved via a two-step process involving activation of the alcohol as a leaving group (e.g., tosylate), followed by reductive cleavage with a hydride reagent like lithium aluminum hydride. This pathway yields 2-ethylpyrimidine , effectively removing the chiral center and the hydrogen-bonding capabilities of the parent molecule.

Modifying the hydroxyl group through esterification and etherification is a common and effective strategy for creating prodrugs and novel analogs. nih.govuobabylon.edu.iq

Esterification: Ester prodrugs are frequently designed to improve a drug's lipophilicity, thereby enhancing membrane permeability and oral bioavailability. scirp.org The hydroxyl group of this compound can be readily esterified by reacting it with carboxylic acids, acyl chlorides, or anhydrides. nih.gov This reaction is often catalyzed by an acid or a base. For instance, reaction with acetyl chloride would yield (1S)-1-(pyrimidin-2-yl)ethyl acetate (B1210297) . The synthesis of amino acid ester prodrugs, which can be targeted by specific transporters, is also a viable strategy, typically involving coupling with an N-protected amino acid. nih.gov These ester linkages are designed to be cleaved in vivo by esterase enzymes, releasing the active parent drug. uobabylon.edu.iq

Etherification: Etherification provides a more stable modification compared to esterification, leading to the synthesis of new, distinct analogs rather than prodrugs. Alkylation of the hydroxyl group can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide. acs.org This reaction would produce derivatives such as 2-(1-methoxyethyl)pyrimidine .

Selective Oxidation and Reduction Pathways

Functionalization and Modification of the Pyrimidine Nucleus

The pyrimidine ring's electronic properties dictate its reactivity towards various substitution and modification reactions. wikipedia.org

As a π-deficient heterocycle, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution. wikipedia.org

Electrophilic Substitution : This type of reaction is challenging on the pyrimidine ring. When it does occur, substitution is directed to the C5 position, which is the most electron-rich carbon. wikipedia.org Reactions such as nitration, halogenation, and sulfonation can be achieved on substituted pyrimidines, suggesting that the pyrimidine nucleus of this compound could be functionalized at the 5-position under appropriate conditions. wikipedia.org

Nucleophilic Substitution : The C2, C4, and C6 positions are electron-deficient and thus susceptible to attack by nucleophiles. wikipedia.org Since the C2 position is already substituted in the parent compound, functionalization via nucleophilic substitution would primarily target the C4 and C6 positions. If a leaving group (e.g., a halogen) is present at these positions, it can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.

Annulation and ring expansion reactions provide pathways to more complex, fused heterocyclic systems.

Annulation: Annulation, or ring-forming, reactions can be used to construct additional rings onto the pyrimidine scaffold. For example, multicomponent reactions can be employed to build fused systems. mdpi.comorganic-chemistry.org Strategies like the [5+1] annulation of enamidines or copper-catalyzed [3+3] annulation of amidines with ketones can be adapted to pyrimidine derivatives to synthesize fused structures like pyrido[2,3-d]pyrimidines. nih.govacs.org Applying these strategies to a suitably functionalized derivative of this compound could yield novel polycyclic compounds. For instance, a derivative containing an amino group at C5 and a suitable substituent at C4 could undergo intramolecular cyclization to form a pyrrolo[2,3-d]pyrimidine. scielo.org.mx

Ring Expansion and Transformation: Ring expansion strategies can convert the pyrimidine ring into a larger heterocyclic system. While less common, certain pyrimidine derivatives can undergo ring-opening and subsequent re-closure to form different ring systems. rsc.org For example, reactions have been reported where a pyrazolo[4,3-d]pyrimidine is expanded to a pyrimido[5,4-d]pyrimidine. rsc.org More recent advances have shown that pyrazole (B372694) rings can be expanded to pyrimidines via N-N bond cleavage, a transformation that highlights the modularity of heterocycle synthesis. researchgate.netacs.org

Regioselective Substitution Reactions

Synthesis of Structurally Diverse Derivatives of this compound

The chemical reactivity outlined above enables the synthesis of a wide range of derivatives from this compound. These derivatives can be used to explore structure-activity relationships in drug discovery programs. Below is a table summarizing potential synthetic transformations to create structurally diverse analogs.

| Derivative Class | Synthetic Strategy | Example Product | Potential Application |

|---|---|---|---|

| Ketones | Oxidation of the hydroxyl group | 2-Acetylpyrimidine | Intermediate for further synthesis (e.g., Schiff bases) |

| Esters | Esterification with a carboxylic acid | (1S)-1-(Pyrimidin-2-yl)ethyl pivalate | Prodrug with modified lipophilicity |

| Ethers | Williamson ether synthesis | 2-(1-Methoxyethyl)pyrimidine | Stable analog for SAR studies |

| C5-Substituted Analogs | Electrophilic halogenation | (1S)-1-(5-Bromopyrimidin-2-yl)ethanol | Intermediate for cross-coupling reactions |

| Fused Bicyclics | Annulation reaction on a functionalized pyrimidine | Pyrido[2,3-d]pyrimidine derivative | Novel heterocyclic scaffold |

Applications As a Chiral Building Block in Complex Chemical Synthesis

Utility in Asymmetric Synthesis of Nitrogen-Containing Heterocyclic Scaffoldsbenchchem.comehu.es

Nitrogen-containing heterocycles are core components of numerous biologically active compounds. chemrj.org The use of chiral building blocks like (1S)-1-pyrimidin-2-ylethanol is a powerful strategy for the stereocontrolled synthesis of these scaffolds. rsc.org

The synthesis of fused pyrimidine (B1678525) systems, such as pyrido[1,2-c]pyrimidinones and pyrazolo[1,5-a]pyrimidines, often involves the cyclocondensation of appropriately substituted pyrimidine or pyrazole (B372694) precursors. derpharmachemica.comsemanticscholar.org Pyrido[1,2-c]pyrimidinones, for instance, have been synthesized via asymmetric reactions that create stereogenic centers in piperidine (B6355638) derivatives, which are then cyclized. znaturforsch.com In one such approach, an "Asymmetric Electrophilic α-Amidoalkylation" reaction on a piperidine precursor is used to introduce a substituted side chain. znaturforsch.com Subsequent intramolecular condensation leads to the formation of the fused hexahydropyrido[1,2-c]pyrimidinone ring system. znaturforsch.com While this specific example used a different chiral auxiliary, this compound represents a potential precursor for creating the necessary chiral piperidine intermediates for these systems.

Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are another important class of fused heterocycles, recognized for their pharmacological potential, including uses as kinase inhibitors. nih.govmdpi.com The most common synthetic routes involve the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. semanticscholar.orgmdpi.com The this compound building block, after oxidation to its corresponding ketone, could serve as a chiral β-dicarbonyl equivalent, enabling the introduction of a stereocenter into the final pyrazolo[1,5-a]pyrimidine scaffold. The synthesis of these fused systems is a subject of extensive research, with various methods being developed to create diverse derivatives. researchgate.netnih.govyu.edu.jod-nb.info

| Fused System | General Synthetic Precursors | Potential Role of this compound | Associated Biological Activity |

|---|---|---|---|

| Pyrido[1,2-c]pyrimidinones | 2-Substituted Piperidine Derivatives znaturforsch.com | Precursor to chiral piperidine intermediates | CNS Agents, Insecticides nih.govmdpi.com |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles, β-Dicarbonyls semanticscholar.orgmdpi.com | Source of a chiral ketone fragment (post-oxidation) | Kinase Inhibitors, Antifungal Agents nih.govnih.gov |

The pyrrolidine (B122466) and piperidine rings are fundamental structures in a vast number of alkaloids and pharmaceutical agents. rsc.orgscience.gov Asymmetric synthesis of substituted versions of these rings is of high importance. researchgate.net Chiral building blocks are instrumental in establishing the desired stereochemistry. Transaminases, for example, have been employed in the stereoselective synthesis of chiral 2-substituted pyrrolidines and piperidines from ω-chloroketones. researchgate.net

The synthetic utility of chiral alcohols analogous to this compound is well-documented. For instance, (R)-1-(furan-2-yl)ethanol is a key intermediate in the synthesis of several naturally bioactive piperidine alkaloids, including (-)-Cassine and (-)-Spectaline. researchgate.net This highlights the strategic value of using such chiral alcohols to install a key stereocenter that is carried through the synthetic sequence to the final, complex target. Similarly, this compound can serve as a precursor for chiral amines and other derivatives that are subsequently cyclized to form stereochemically defined pyrrolidine or piperidine rings.

Construction of Fused Pyrimidine Systems (e.g., Pyrido[1,2-c]pyrimidinones, Pyrazolo[1,5-a]pyrimidine Derivatives)

Role in Ligand Design for Coordination Chemistry

The unique arrangement of a chiral hydroxyl group and a nitrogen-containing aromatic ring in this compound makes it an excellent candidate for the design of chiral ligands in coordination chemistry.

This compound can function as a bidentate chiral chelating ligand. researchgate.net The pyrimidine nitrogen atom and the oxygen atom of the hydroxyl group can coordinate to a single metal center, forming a stable five-membered chelate ring. researchgate.net The stereocenter at the carbon bearing the hydroxyl group creates a chiral pocket around the metal ion. This principle has been demonstrated with the analogous compound, (R/S)-2-(1-hydroxyethyl)pyridine (Hmpm), which was used to synthesize a series of chiral heterometallic clusters. nih.gov The development of new chiral ligands is a key area of research, as they are essential for asymmetric catalysis. organic-chemistry.orgrsc.orgmdpi.com The thioester analog, S-[2-(Pyridin-2-yl)ethyl] ethanethioate, also highlights the importance of the pyridin-2-yl ethyl scaffold in coordination chemistry.

| Feature | Description | Significance |

|---|---|---|

| Coordination Mode | Bidentate chelation via pyrimidine nitrogen and hydroxyl oxygen. researchgate.net | Forms a stable 5-membered ring, creating a rigid chiral environment. |

| Induced Chirality | The ligand's (S)-configuration dictates the stereochemistry of the metal complex. nih.gov | Essential for asymmetric catalysis and creating materials with specific optical properties. |

| Resulting Geometry | Can form various geometries, such as octahedral, depending on the metal and other ligands. researchgate.net | The geometry influences the catalytic activity and physical properties of the complex. |

Development of Chiral Chelating Ligands

Intermediate in the Synthesis of Optically Active Fine Chemicals and Pharmaceutical Precursors

This compound is classified as a chiral building block and an organic building block, signifying its role as a starting material for more complex molecules. bldpharm.com Its pyridine-based analog, 1-(Pyridin-2-yl)ethanol, is noted as a versatile intermediate in the synthesis of ligands, bioactive molecules, and pharmaceuticals. bldpharm.com The amino-substituted analog, 1-(2-Aminopyrimidin-4-yl)ethanol, is explicitly identified as a precursor or intermediate in the synthesis of various pharmaceutical agents. smolecule.com

The value of such intermediates lies in their ability to provide a molecule with a pre-installed, optically pure stereocenter. This is a key strategy in modern drug synthesis to avoid the formation of undesirable enantiomers. For example, in the synthesis of the antibiotic Levofloxacin, a key step involves the use of (S)-(+)-2-amino-1-propanol to introduce the required chirality into the molecular framework. wdh.ac.id This illustrates the power of using simple, enantiopure alcohol or amine building blocks to construct complex and medically important molecules. The pyrimidine moiety in this compound adds another layer of functionality, as the pyrimidine ring itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. derpharmachemica.comderpharmachemica.com

Exploration of Biological Activities of 1s 1 Pyrimidin 2 Ylethanol Derivatives

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For pyrimidine (B1678525) derivatives, the position and nature of substituents on the pyrimidine ring have a profound impact on their pharmacological effects. nih.govrsc.org

Comprehensive SAR studies on a series of pyrimidine derivatives have demonstrated that the central pyrimidine ring is essential for their antitubercular activities. nih.gov It was also found that replacing a naphthyl group with other hydrophobic substitutes was well-tolerated, maintaining the desired biological effect. nih.gov In another study, the introduction of a 4-methoxyphenyl (B3050149) group at a specific position on pyrrolo[2,3-d]pyrimidines was shown to enhance their anti-inflammatory activity. rsc.org

Furthermore, research on pyrrolo[2,3-d]pyrimidines has indicated that these derivatives generally exhibit better anti-inflammatory activity compared to pyrrolo[3,2-e] ijpsonline.comnih.govdergipark.org.trtriazolo[4,3-c]pyrimidines from the same study. rsc.org The strategic placement of substituents can significantly alter the potency of these compounds. For instance, replacing a trifluoromethyl group with an ethyl group at the 4-position of one derivative resulted in a five-fold increase in potency. rsc.org Subsequent N-methylation of the 2-amino group in this new derivative led to an eleven-fold enhancement of its activity. rsc.org

The development of spiro-heterocyclic derivatives has also been a focus, with the goal of establishing a clear structure-activity relationship for their microbicidal and insecticidal properties. researchgate.net These studies underscore the importance of systematic structural modifications in optimizing the biological activities of pyrimidine-based compounds.

Investigation of Antioxidant Properties of Derivatives

The antioxidant potential of pyrimidine derivatives has been a significant area of research, with many compounds demonstrating the ability to scavenge free radicals and inhibit oxidative processes that contribute to various diseases. nih.govgsconlinepress.comijpsonline.comnih.gov

In Vitro Radical Scavenging Assays and Antioxidant Capacity Evaluation

A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ijpsonline.commdpi.com This test measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified. ijpsonline.com Numerous pyrimidine derivatives have been screened using this and other in vitro methods, such as the N,N-dimethyl-p-phenylenediamine (DMPD) and ferric ion reducing power assays. ijpsonline.com

For instance, a series of 2,4,6-substituted pyrimidine derivatives were evaluated, with some compounds showing significant radical scavenging activity. ijpsonline.com Similarly, newly synthesized pyrimidine acrylamides were tested for their interaction with the DPPH radical and their ability to inhibit lipid peroxidation induced by 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH). mdpi.com Another study on pyrimidine derivatives found that their IC50 values in the DPPH assay ranged from 42.9 ± 0.31 to 438.3 ± 3.3 μM, with several compounds showing better activity than the standard butylated hydroxytoluene. juniperpublishers.com

The table below summarizes the antioxidant activity of selected pyrimidine derivatives from various studies.

| Compound/Derivative Class | Assay(s) Used | Key Findings |

| 2,4,6-substituted pyrimidines | DPPH, DMPD, Ferric ion reducing power | Compounds with 4-hydroxyphenyl or 4-hydroxy-3-methoxyphenyl substitutions showed high radical scavenging activity. ijpsonline.com |

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamides | DPPH | Derivatives with electron-releasing groups on the benzylidene moiety exhibited excellent activity. ijpsonline.com |

| Indolyl-pyrimidine derivatives | DPPH | Several synthesized compounds showed good antioxidant activity comparable to ascorbic acid. ijpsonline.com |

| Pyrimidine derivatives | DPPH | A 4-flurophenyl substituted analogue was the most active in its series. nih.gov |

| Pyrimido[1,2-a]pyrimidines | DPPH | Activity was generally weak, potentially due to the absence of an enolizable amide group. dergipark.org.tr |

| Pyrimidine acrylamides | DPPH, AAPH-induced linoleic acid peroxidation | Showed limited reducing ability in the DPPH assay. mdpi.com |

Impact of Structural Modifications on Antioxidant Efficacy

The antioxidant capacity of pyrimidine derivatives is closely linked to their molecular structure. The presence and position of certain functional groups can significantly influence their ability to scavenge free radicals.

Studies have shown that the presence of electron-donating groups, such as methoxy (B1213986) groups, can enhance antioxidant activity. ijpsonline.com For example, pyrimidine derivatives with methoxy groups at the ortho, meta, and para positions of an attached phenyl ring were found to be the best radical scavengers in their series. ijpsonline.com Similarly, the presence of electron-releasing groups on a benzylidene moiety attached to a tetrahydroimidazo[1,2-α]pyrimidine core resulted in excellent antioxidant activity. ijpsonline.com

In contrast, the absence of certain structural features can lead to weaker activity. For instance, a series of pyrimido[1,2-a]pyrimidines exhibited weak antioxidant activity, which was attributed to the absence of an enolizable amide group in the pyrimidine ring. dergipark.org.tr The potency of antioxidant activity can also be influenced by the nature of alkyl fragments attached to the core structure. sigmaaldrich.com Specifically, ethyl and butyl fragments attached to 2-(pyrimidin-2-yl)ethanol (B40202) were noted to affect the antioxidant potential. sigmaaldrich.com The high activity of a 4-flurophenyl substituted pyrimidine analogue was attributed to the position of the fluoro group on the aromatic moiety, suggesting that activity could be driven by hydrogen atom transfer and/or electron transfer followed by a proton transfer mechanism in a substituent-dependent manner. nih.gov

Research into Antimicrobial Potential of Derivatives

The antimicrobial properties of pyrimidine derivatives have been extensively investigated, with many compounds showing promising activity against a range of bacterial and fungal pathogens. nih.govbohrium.comnih.gov

Antibacterial Activity Studies against Various Pathogens

Numerous studies have demonstrated the antibacterial efficacy of pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. For example, newly synthesized pyrimidine derivatives have been tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.govnih.gov

In one study, specific pyrimidine derivatives showed significant activity, with compound 12 being particularly effective against S. aureus (MIC = 0.87 µM/ml) and compound 5 against B. subtilis (MIC = 0.96 µM/ml). nih.gov The same study found that compound 10 was potent against P. aeruginosa (MIC = 0.77 µM/ml) and Salmonella enterica (MIC = 1.55 µM/ml), while compound 2 was most effective against E. coli (MIC = 0.91 µM/ml). nih.gov It was noted that the presence of electron-withdrawing groups played an important role in enhancing the antimicrobial potential of these compounds. nih.gov

Another series of pyrazole-5(4H)-one and 1H-pyrazol-5-ol derivatives also exhibited potent antibacterial activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus, with MIC values ranging from 4 to 16 µg/mL. bohrium.com The table below presents a summary of the antibacterial activity of various pyrimidine derivatives.

| Derivative Class | Pathogens Tested | Key Findings |

| Pyrimidin-2-ol/thiol/amine analogues | S. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica | Compounds with electron-withdrawing groups showed significant activity. nih.gov |

| Pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives | MSSA, MRSA | Several compounds showed potent activity with MICs of 4-16 µg/mL. bohrium.com |

| Pyrimidine and pyrimidopyrimidine derivatives | S. aureus, B. subtilis, E. coli | Several compounds exhibited strong antimicrobial effects against all tested microorganisms. nih.gov |

| ijpsonline.comnih.govdergipark.org.trTriazolo[1,5-a]pyrimidines | Gram-positive and Gram-negative bacteria | Different compounds were active against specific bacterial types. semanticscholar.org |

| Pyridine-2-one derivatives | Multidrug-resistant bacteria | Some derivatives showed moderate to good activity against eight pathogens. mdpi.com |

| Benzofuro[3,2-d]pyrimidine derivatives | S. aureus, S. epidermidis, K. pneumoniae, E. coli | Compounds showed excellent antibacterial activity at concentrations of 20 and 50 µg/ml. ijpsonline.com |

Antifungal Activity Investigations

In addition to their antibacterial properties, many pyrimidine derivatives have been investigated for their potential as antifungal agents. nih.govbohrium.comnih.gov These studies often test the compounds against common fungal pathogens like Aspergillus niger and Candida albicans. nih.govnih.gov

In a study of pyrimidin-2-ol/thiol/amine analogues, compound 11 was found to be the most potent antifungal agent against A. niger (MIC = 1.68 µM/ml), while compound 12 showed significant activity against C. albicans (MIC = 1.73 µM/ml). nih.gov Another study on pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives reported that compounds 4a , 4h , 4i , and 4l showed potent antifungal activity against Aspergillus niger, with MICs ranging from 16 to 32 µg/mL, which was more potent than the standard drug fluconazole (B54011) (MIC = 128 µg/mL). bohrium.com

The antifungal activity of various pyrimidine derivatives is summarized in the table below.

| Derivative Class | Fungal Pathogens Tested | Key Findings |

| Pyrimidin-2-ol/thiol/amine analogues | A. niger, C. albicans | Specific compounds were identified as potent antifungal agents against each pathogen. nih.gov |

| Pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives | A. niger | Several compounds showed potent activity, outperforming the standard drug fluconazole. bohrium.com |

| Pyrimidine and pyrimidopyrimidine derivatives | C. albicans, A. flavus | Several compounds exhibited excellent antimicrobial activities. nih.gov |

| ijpsonline.comnih.govdergipark.org.trTriazolo[1,5-a]pyrimidines | C. albicans | Found to be active against this yeast-like fungus. semanticscholar.org |

| Pyridine-2-one derivatives | Two fungal pathogens | Some derivatives showed good fungicidal activity. mdpi.com |

| Benzofuro[3,2-d]pyrimidine derivatives | Fungal strains | Compounds were screened for antifungal activity at 20 and 50 µg/ml. ijpsonline.com |

Elucidation of Molecular Mechanisms of Antimicrobial Action (e.g., enzyme inhibition)

Derivatives of (1S)-1-pyrimidin-2-ylethanol have been investigated for their antimicrobial properties, with a key mechanism of action being enzyme inhibition. In the fight against tuberculosis, for instance, alanine (B10760859) racemase, an essential enzyme for the synthesis of the bacterial cell wall in Mycobacterium tuberculosis, has been a significant target. plos.org This enzyme converts L-alanine to D-alanine, a crucial component of the peptidoglycan layer. plos.org Inhibition of alanine racemase has demonstrated good antimicrobial effects. plos.org High-throughput screening has identified novel non-substrate inhibitors of this enzyme that are structurally different from previously known inhibitors. plos.org

Some pyrrole (B145914) derivatives have shown inhibitory effects against Mycobacterium tuberculosis caseinolytic proteases. mdpi.com Specifically, certain pyrrolamide derivatives act as GyrB/ParE inhibitors, demonstrating exceptional antibacterial efficacy against drug-resistant bacterial infections. mdpi.com Another avenue of antimicrobial action is the inhibition of lanosterol (B1674476) 14α-demethylase, an important enzyme in fungi. researchgate.net Azole antifungal drugs are known to inhibit this enzyme, and hybridization of tetrazole with other antifungal pharmacophores is being explored to enhance activity and combat drug resistance. researchgate.net

Medicinal Chemistry Research into Potential Therapeutic Scaffolds

The this compound scaffold and its derivatives are a focal point in medicinal chemistry for developing new therapeutic agents due to their diverse biological activities. nih.govptfarm.pl

Derivatives of pyrimidine have been a subject of intense research as kinase inhibitors, particularly for receptor tyrosine kinases like c-Met and ROS1, which are implicated in various cancers.

c-MET Kinase Inhibition: The c-Met proto-oncoprotein is a target for which the multi-targeted tyrosine kinase inhibitor crizotinib (B193316) was initially designed. oncotarget.com Optimization of pyridazinone derivatives has led to the discovery of potent and selective c-Met kinase inhibitors. researchgate.net For example, Tepotinib, a highly selective c-Met inhibitor, emerged from the replacement of a thiadiazinone ring with a pyridazinone and the exchange of a carbamate (B1207046) hinge binder with a 1,5-disubstituted pyrimidine. researchgate.net It has demonstrated excellent in vitro potency and in vivo anti-tumor efficacy. researchgate.net

ROS1 Kinase Inhibition: ROS1 rearrangement is a known driver in a subset of non-small cell lung cancer (NSCLC). nih.gov Crizotinib has shown high clinical efficiency in patients with ROS1-rearranged NSCLC. oncotarget.com Research has focused on developing novel pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives as ROS1 kinase inhibitors. nih.govresearchgate.net These were designed based on previously identified lead compounds and have shown inhibitory activity in the micromolar range. nih.govresearchgate.net Next-generation ROS1 inhibitors like repotrectinib (B610555) and zidesamtinib (B10856204) have been developed to overcome resistance to earlier inhibitors and improve central nervous system penetration. nih.gov PF-06463922 is another potent inhibitor of ROS1, demonstrating significantly greater potency than crizotinib. oncotarget.com

Table 1: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound/Drug | Target Kinase | Activity | Reference |

|---|---|---|---|

| Crizotinib | c-Met, ALK, ROS1 | Potent inhibitor | oncotarget.com |

| Tepotinib | c-Met | Highly selective inhibitor | researchgate.net |

| Pyrimidin-4-yl-ethanol derivatives | ROS1 | Micromolar range inhibition | nih.govresearchgate.net |

| Repotrectinib | ROS1 | Potent, CNS-penetrant inhibitor | nih.gov |

| Zidesamtinib | ROS1 | Highly selective inhibitor | nih.gov |

| PF-06463922 | ROS1 | 10-fold more potent than crizotinib | oncotarget.com |

Anti-inflammatory Activity: Pyrimidine derivatives are known to possess significant anti-inflammatory properties. nih.govnih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. nih.gov Some pyrimidine derivatives have shown high selectivity towards COX-2, comparable to established drugs like meloxicam. nih.gov These compounds can also reduce levels of reactive oxygen species (ROS), indicating antioxidant properties. nih.gov Furthermore, pyrazolopyrimidine derivatives have been found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 and TNF-α by suppressing the TLR4/p38 signaling pathway. nih.govtandfonline.com

Antiviral Activity: The pyrimidine nucleus is a core component of many compounds with broad-spectrum antiviral activity. nih.govnih.gov These derivatives have been reported to inhibit a range of viruses, including herpes simplex virus (HSV), hepatitis B and C, and human immunodeficiency virus (HIV). nih.govnih.govacs.org For example, a series of heterocyclic derivatives conjugated with a tetrahydronaphthalene moiety showed good antiviral activities against HSV-1, with some compounds achieving over 90% inhibition. nih.gov Helioxanthin analogues, which include a lactam derivative and a cyclic hydrazide, have demonstrated significant in vitro antiviral activity against hepatitis B virus. acs.org

The anti-cancer potential of pyrimidine derivatives is a major area of research. ptfarm.plnih.gov These compounds have been investigated for their cytotoxic effects against various human tumor cell lines. ptfarm.pl

Thieno[2,3-d]pyrimidine derivatives, for instance, have shown promising anticancer activity. alliedacademies.orgmdpi.com Some of these compounds exhibited higher anti-breast cancer activity against the MCF7 cell line than the standard drug Doxorubicin. alliedacademies.org The most active compound among a series of thieno[2,3-d]pyrimidin-4(3H)-ones, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, showed cytotoxic activity against a broad range of cancer cell lines. mdpi.com

Another approach involves the synthesis of pyrimidine derivatives containing aryl urea (B33335) moieties. nih.gov One such compound demonstrated high cytotoxic activity against the SW480 colon cancer cell line by inducing apoptosis and arresting the cell cycle at the G2/M phase. nih.gov Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have been developed as potent inhibitors of USP1, a novel target in cancer therapy, and have shown strong antiproliferation effects in NCI-H1299 cells. nih.gov

Table 2: Anti-cancer Activity of Selected Pyrimidine Derivatives

| Derivative Class | Cancer Cell Line | Mechanism/Activity | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidines | MCF7 (Breast) | Higher activity than Doxorubicin | alliedacademies.org |

| Thieno[2,3-d]pyrimidin-4(3H)-ones | Various | Broad cytotoxic activity | mdpi.com |

| Pyrimidines with aryl urea moieties | SW480 (Colon) | Apoptosis induction, G2/M cell cycle arrest | nih.gov |

| Pyrido[2,3-d]pyrimidin-7(8H)-ones | NCI-H1299 | USP1 inhibition, strong antiproliferation | nih.gov |

Beyond the aforementioned activities, derivatives of this compound have been explored for other therapeutic applications, most notably for their anti-fibrotic properties. mdpi.comnih.gov

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, demonstrating superior anti-fibrotic activity compared to the established drug Pirfenidone. mdpi.comnih.gov The evaluation of these compounds against immortalized rat hepatic stellate cells (HSC-T6) revealed that several derivatives effectively inhibited the expression of collagen. mdpi.comnih.gov Specifically, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate showed promising activity with IC50 values of 45.69 μM and 45.81 μM, respectively. mdpi.comnih.gov These findings suggest their potential as novel anti-fibrotic drugs. mdpi.comnih.gov

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of pyrimidine (B1678525) derivatives is no exception. Future research will prioritize the development of sustainable and green methodologies to produce (1S)-1-pyrimidin-2-ylethanol and its analogs. rasayanjournal.co.inresearchgate.net Key areas of focus include:

Catalytic and Multicomponent Reactions: The use of catalysts, such as iridium and nickel pincer complexes, in multicomponent reactions offers an efficient and atom-economical approach to pyrimidine synthesis. organic-chemistry.orgacs.org These methods often utilize readily available starting materials like alcohols and can proceed under eco-friendly conditions, minimizing waste. organic-chemistry.orgacs.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times from hours to minutes and enhance product yields, often eliminating the need for conventional solvents. rasayanjournal.co.in

Solventless Approaches and Green Solvents: Research into solvent-free reaction conditions and the use of biodegradable ionic liquids as "Green Solvents" is gaining traction. rasayanjournal.co.inresearchgate.net These approaches aim to reduce the environmental impact associated with traditional organic solvents.

A notable sustainable method involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.org This process, which proceeds through condensation and dehydrogenation, produces water and hydrogen as the only byproducts. organic-chemistry.org Similarly, nickel(II)-NNS pincer complexes have been shown to effectively catalyze the synthesis of highly substituted pyrimidines from alcohols, malononitrile, and guanidine (B92328) or benzamidine (B55565) salts under eco-friendly conditions. acs.org

Application of Advanced Spectroscopic and Computational Tools for Comprehensive Understanding

A deeper understanding of the structural and electronic properties of this compound and its derivatives is crucial for designing new molecules with enhanced activity. Advanced spectroscopic and computational methods are becoming indispensable tools in this endeavor.

Spectroscopic Techniques: Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural elucidation and characterization of pyrimidine derivatives, allowing for the identification of characteristic vibrational modes of the pyrimidine ring and its functional groups. vandanapublications.comvandanapublications.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, with specific chemical shifts indicating the positions of protons and carbons within the molecule. nih.govmdpi.com

Computational Studies: Density Functional Theory (DFT) calculations are employed to predict molecular geometries, vibrational spectra, and electronic properties, such as HOMO-LUMO energy gaps, which provide insights into the molecule's reactivity and charge transfer characteristics. emmanuelcollege.ac.in Molecular docking simulations are used to predict the binding interactions of pyrimidine derivatives with biological targets, aiding in the identification of potential drug candidates. nih.govnih.govmdpi.com

For instance, a complete vibrational analysis of a pyrimidine derivative insecticide was performed using DFT, providing detailed structural and spectroscopic data. emmanuelcollege.ac.in In another study, molecular docking was used to investigate the binding of pyrimidine derivatives to the active site of human cyclin-dependent kinase 2. nih.gov

Exploration of Novel Derivatization Pathways for Chemical Diversity

The exploration of new derivatization pathways is essential for expanding the chemical space of pyrimidine-based compounds and discovering novel bioactive molecules. evitachem.com The versatility of the pyrimidine scaffold allows for a wide range of structural modifications. ijsat.orgnih.gov

Future research will focus on:

Introducing Diverse Substituents: The introduction of various functional groups at different positions of the pyrimidine ring can significantly influence the molecule's physicochemical properties and biological activity. nih.govbenthamdirect.com

Privileged Substructure-Based Diversity-Oriented Synthesis (pDOS): This strategy aims to create libraries of compounds with maximized skeletal and stereochemical diversity, leading to the discovery of molecules with unique modes of action. nih.govacs.org

Synthesis of Fused-Ring Systems: The fusion of the pyrimidine ring with other heterocyclic systems, such as thiazole (B1198619) or triazole, can lead to the development of compounds with enhanced biological activities. researchgate.netrsc.org

By employing these strategies, researchers have successfully generated diverse libraries of pyrimidine-embedded polyheterocycles with significant molecular diversity, opening up new avenues for drug discovery. acs.org

Rational Design of Derivatives with Highly Targeted Biological Activity Profiles

The ultimate goal of medicinal chemistry is to design drugs that are both highly effective and have minimal side effects. Rational drug design, guided by an understanding of structure-activity relationships (SARs), is key to achieving this. rsc.org The pyrimidine nucleus is a promising lead structure for developing compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. gsconlinepress.comnih.govbenthamdirect.comresearchgate.net

Future efforts will concentrate on:

Target-Specific Design: Designing derivatives that specifically interact with a particular biological target, such as a specific enzyme or receptor, to maximize therapeutic efficacy and reduce off-target effects. nih.govmdpi.com

SAR-Guided Optimization: Systematically modifying the structure of lead compounds and evaluating their biological activity to identify the key structural features responsible for their therapeutic effects. rsc.org

Development of Peptidomimetics: Utilizing pyrimidodiazepine-based scaffolds to mimic protein secondary structures, which can modulate protein-protein interactions (PPIs) implicated in various diseases. nih.govacs.org

Recent studies have demonstrated the potential of pyrimidine derivatives as potent and selective inhibitors of various kinases and as modulators of PPIs, highlighting the promise of this approach. gsconlinepress.comacs.org

Integration of Chemoinformatics and Artificial Intelligence in Compound Discovery

The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing the drug discovery process. oncodesign-services.com These powerful computational tools can analyze vast datasets, predict molecular properties, and guide the design of novel drug candidates, significantly accelerating the discovery pipeline. nih.govoncodesign-services.com

Key applications in the context of pyrimidine derivatives include:

Virtual Screening: Using computational models to screen large libraries of virtual compounds to identify those with the highest probability of being active against a specific target. nih.gov

De Novo Drug Design: Employing generative AI models to design novel molecules with desired properties from scratch. oncodesign-services.com

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new compounds based on their structural features. oncodesign-services.com

Continuous Flow Chemistry and Microreactor Technologies in Synthesis

Continuous flow chemistry, often utilizing microreactors, offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. rsc.orgresearchgate.netjcu.czmdpi.com This technology is increasingly being applied to the synthesis of pyrimidine derivatives. rsc.orgresearchgate.net

The benefits of using microreactors in pyrimidine synthesis include:

Precise Control over Reaction Parameters: Microreactors allow for precise control of temperature, pressure, and reaction time, leading to higher yields and purer products. researchgate.netmdpi.com

Reduced Reaction Times: Reactions that can take hours in a batch reactor can often be completed in minutes in a microreactor. rsc.orgresearchgate.net

Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with highly exothermic or hazardous reactions. jcu.cz

Facilitated Automation and Scale-Up: Continuous flow systems are readily automated and can be easily scaled up for industrial production. researchgate.netmdpi.com

A two-step tandem synthesis of sugar-containing pyrimidine derivatives has been successfully demonstrated in continuous-flow microreactors, highlighting the potential of this technology for the efficient and sustainable production of these important compounds. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S)-1-pyrimidin-2-ylethanol, and how can enantioselectivity be optimized?

- Methodology : Asymmetric catalysis using chiral transition-metal complexes (e.g., Ru or Rh catalysts) is effective for enantioselective synthesis. For example, enantiopure ethanol derivatives can be synthesized via transfer hydrogenation of ketones using Noyori-type catalysts, as demonstrated in related pyrimidinyl ethanol analogs .

- Key Considerations : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Reaction conditions (temperature, solvent polarity) significantly impact stereochemical outcomes.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodology :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to structurally similar compounds like (1S)-1-phenylethanaminium salts .

- Electronic Circular Dichroism (ECD) : Compare experimental ECD spectra with computational predictions (e.g., TD-DFT) to validate the S-configuration .

- Supporting Data : NMR coupling constants (e.g., ) can indicate spatial arrangement of substituents.

Advanced Research Questions

Q. How do structural modifications to the pyrimidine ring in this compound influence biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., halogens, methyl groups) at the 4- or 5-position of the pyrimidine ring and assess activity changes using in vitro assays (e.g., enzyme inhibition).

- Computational Docking : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to target proteins, such as kinases or dehydrogenases .

Q. What experimental approaches resolve discrepancies in reported biological activity data for this compound derivatives?

- Methodology :

- Purity Analysis : Confirm compound purity (>95%) via HPLC-MS, as impurities in analogs like 2-phenyl-2-pyrrolidin-1-ylethanol can skew bioassay results .

- Assay Standardization : Compare results across multiple cell lines or enzymatic assays to isolate target-specific effects. For example, variations in cytotoxicity assays (MTT vs. ATP-luminescence) may explain conflicting data .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products